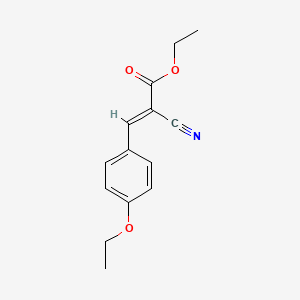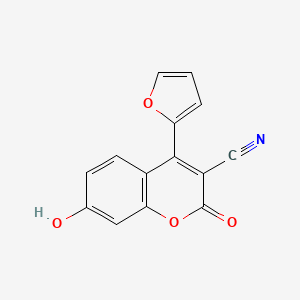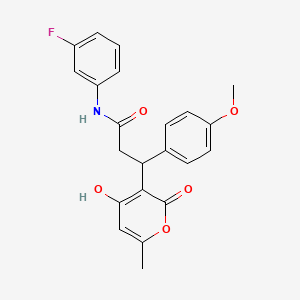![molecular formula C20H16Cl4N6O B11047146 1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047146.png)
1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA is a complex organic compound characterized by its unique structure, which includes dichloroaniline and dimethylpyrimidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 3,4-Dichloroaniline: This is achieved through the chlorination of aniline.
Synthesis of 4,6-Dimethyl-2-pyrimidinylamine: This involves the alkylation of pyrimidine derivatives.
Coupling Reaction: The final step involves the coupling of 3,4-dichloroaniline with 4,6-dimethyl-2-pyrimidinylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can result in the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichloroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Receptor Activity: Influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{(Z)-1-(3,4-Dichloroanilino)-1-[(4,6-dimethyl-2-pyrimidinyl)amino]methylidene}-N’-(3,4-dichlorophenyl)thiourea
- N-{(Z)-1-(3,4-Dichloroanilino)-1-[(4,6-dimethyl-2-pyrimidinyl)amino]methylidene}-N’-(3,4-dichlorophenyl)carbamate
Uniqueness
N-{(Z)-1-(3,4-DICHLOROANILINO)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-(3,4-DICHLOROPHENYL)UREA is unique due to its specific combination of dichloroaniline and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C20H16Cl4N6O |
|---|---|
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-[(E)-N-(3,4-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea |
InChI |
InChI=1S/C20H16Cl4N6O/c1-10-7-11(2)26-18(25-10)29-19(27-12-3-5-14(21)16(23)8-12)30-20(31)28-13-4-6-15(22)17(24)9-13/h3-9H,1-2H3,(H3,25,26,27,28,29,30,31) |
Clé InChI |
LJNVTXJMGJWQJQ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)Cl)Cl)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-4,4,6,8-tetramethyl-1-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11047092.png)


![N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11047110.png)
![ethyl N-[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]glycinate](/img/structure/B11047111.png)
![1-{[(11E)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}ethanone](/img/structure/B11047116.png)

![2-[(4-tert-butylphenoxy)methyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11047126.png)

![Ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11047130.png)
![4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11047134.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11047140.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B11047142.png)

